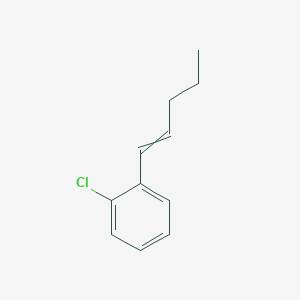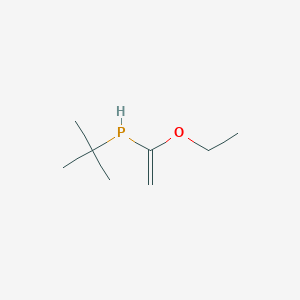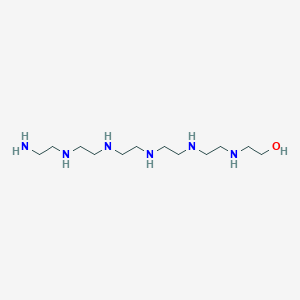
17-Amino-3,6,9,12,15-pentaazaheptadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Amino-3,6,9,12,15-pentaazaheptadecan-1-ol is a compound with a complex structure that includes multiple amino and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Amino-3,6,9,12,15-pentaazaheptadecan-1-ol typically involves the reaction of polyethylene glycol (PEG) derivatives with amines. One common method includes the reaction of PEG with an amine under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
17-Amino-3,6,9,12,15-pentaazaheptadecan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield aldehydes or ketones, reduction may produce simpler amines or alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
17-Amino-3,6,9,12,15-pentaazaheptadecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a component in the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 17-Amino-3,6,9,12,15-pentaazaheptadecan-1-ol involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
- 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]-
Uniqueness
17-Amino-3,6,9,12,15-pentaazaheptadecan-1-ol is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific interactions and reactions are required .
Properties
CAS No. |
143573-10-8 |
|---|---|
Molecular Formula |
C12H32N6O |
Molecular Weight |
276.42 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]ethylamino]ethanol |
InChI |
InChI=1S/C12H32N6O/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h14-19H,1-13H2 |
InChI Key |
BHRHRALIMGCEAO-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCNCCNCCNCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


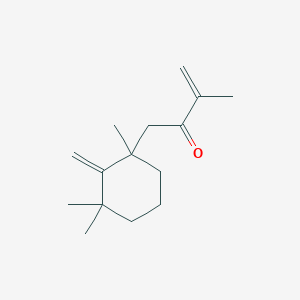

![Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)

![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
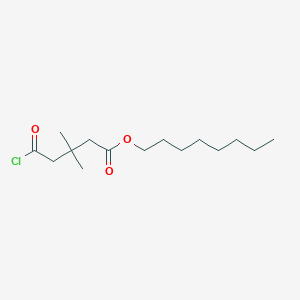
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)

![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)
